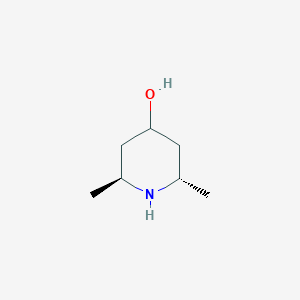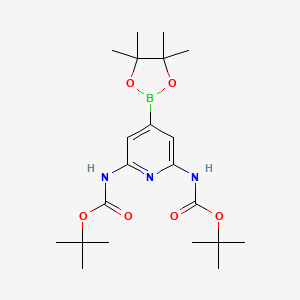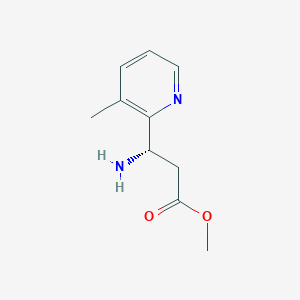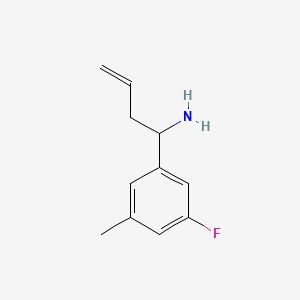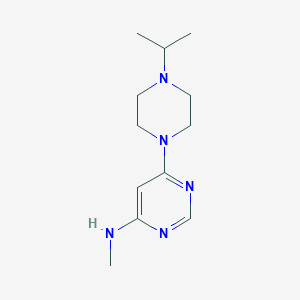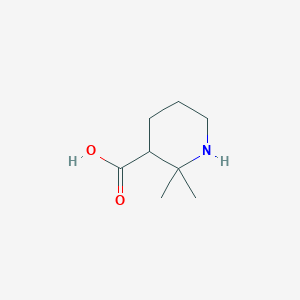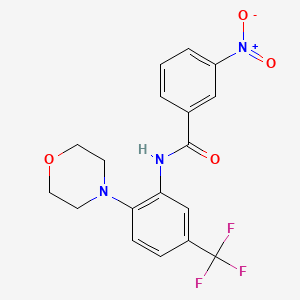
1-(tert-Butyl) 3-ethyl 4-((phenoxycarbonyl)amino)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 3-ethyl 4-((phenoxycarbonyl)amino)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring substituted with tert-butyl, ethyl, and phenoxycarbonyl groups
Preparation Methods
The synthesis of 1-(tert-Butyl) 3-ethyl 4-((phenoxycarbonyl)amino)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate typically involves multiple steps, starting with the preparation of the pyrrole ring. Common synthetic routes include:
Cyclization Reactions: The pyrrole ring can be synthesized through cyclization reactions involving suitable precursors.
Substitution Reactions: Introduction of tert-butyl, ethyl, and phenoxycarbonyl groups is achieved through substitution reactions using appropriate reagents and catalysts.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using automated systems for large-scale synthesis.
Chemical Reactions Analysis
1-(tert-Butyl) 3-ethyl 4-((phenoxycarbonyl)amino)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts, with reaction conditions such as temperature, pressure, and solvent choice being crucial for the desired outcome.
Major Products: The major products formed depend on the specific reaction and conditions, often leading to derivatives with modified functional groups.
Scientific Research Applications
1-(tert-Butyl) 3-ethyl 4-((phenoxycarbonyl)amino)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 3-ethyl 4-((phenoxycarbonyl)amino)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, affecting their function.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes and responses.
Comparison with Similar Compounds
1-(tert-Butyl) 3-ethyl 4-((phenoxycarbonyl)amino)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other pyrrole derivatives with different substituents.
Uniqueness: The specific combination of tert-butyl, ethyl, and phenoxycarbonyl groups in this compound provides unique chemical and biological properties, distinguishing it from other pyrrole derivatives.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(phenoxycarbonylamino)-2,5-dihydropyrrole-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-5-25-16(22)14-11-21(18(24)27-19(2,3)4)12-15(14)20-17(23)26-13-9-7-6-8-10-13/h6-10H,5,11-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYCCAQZBKVPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CN(C1)C(=O)OC(C)(C)C)NC(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
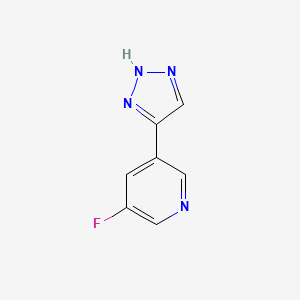
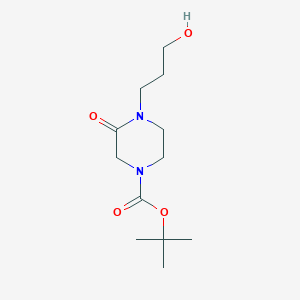

![Methyl 1-aminospiro[2.3]hexane-5-carboxylate hydrochloride](/img/structure/B12982154.png)

![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidin-2-amine](/img/structure/B12982175.png)
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12982177.png)
